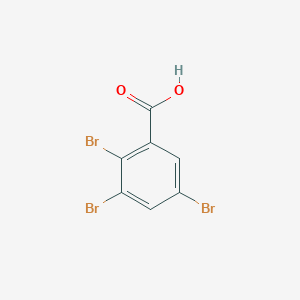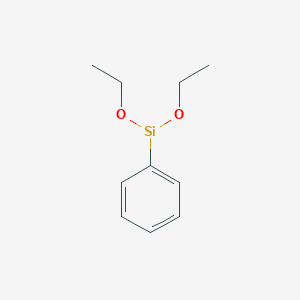
Ytterbium(3+);triacetate;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ytterbium(3+);triacetate;tetrahydrate is an inorganic salt of ytterbium and acetic acid, with the chemical formula Yb(C₂H₃O₂)₃·4H₂O . It appears as colorless crystals that are soluble in water and can form hydrates . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.
作用機序
Target of Action
Ytterbium(III) acetate tetrahydrate is primarily used as a catalyst in certain organic reactions . It is also used as a raw material for the synthesis of upconversion luminescent materials
Mode of Action
It is known that it can act as a catalyst in certain organic reactions . As a catalyst, it likely facilitates the reaction process without being consumed, thereby speeding up the reaction rate.
Biochemical Pathways
Its use in the synthesis of upconversion luminescent materials suggests it may play a role in energy transfer processes .
Result of Action
The primary result of Ytterbium(III) acetate tetrahydrate’s action is its ability to catalyze certain organic reactions . It is also used in the synthesis of upconversion luminescent materials, which have applications in areas such as bioimaging, solar cells, and photodynamic therapy .
Action Environment
Ytterbium(III) acetate tetrahydrate is soluble in water , which suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is used. Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.
準備方法
Synthetic Routes and Reaction Conditions
Ytterbium(3+);triacetate;tetrahydrate can be synthesized by dissolving ytterbium oxide in acetic acid. The reaction typically involves heating ytterbium oxide in a 50% acetic acid solution until the oxide dissolves completely . The solution is then filtered to remove any insoluble impurities. The filtrate is heated in a water bath at around 75°C to evaporate most of the water, leading to the crystallization of ytterbium(III) acetate tetrahydrate .
Industrial Production Methods
Industrial production of ytterbium(III) acetate tetrahydrate follows a similar process but on a larger scale. The use of high-purity ytterbium oxide and controlled reaction conditions ensures the production of high-quality ytterbium(III) acetate tetrahydrate suitable for various applications .
化学反応の分析
Types of Reactions
Ytterbium(3+);triacetate;tetrahydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, and its compounds can undergo redox reactions.
Substitution Reactions: The acetate groups in ytterbium(III) acetate tetrahydrate can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with ytterbium(III) acetate tetrahydrate include acids, bases, and other ligands that can replace the acetate groups. Typical conditions involve controlled temperatures and pH levels to facilitate the desired reactions .
Major Products Formed
The major products formed from reactions involving ytterbium(III) acetate tetrahydrate depend on the specific reagents and conditions used. For example, reacting it with strong acids can yield ytterbium salts of those acids, while substitution reactions can produce various ytterbium complexes .
科学的研究の応用
Ytterbium(3+);triacetate;tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of upconversion luminescent materials. These materials have applications in security features and anti-counterfeiting technologies.
Biology and Medicine: Ytterbium complexes are used as near-infrared fluorophores for live-cell imaging, providing enhanced luminescence suitable for deeper tissue penetration.
類似化合物との比較
Similar Compounds
Ytterbium(III) chloride: Used as a Lewis acid catalyst in organic synthesis.
Ytterbium(III) nitrate: Utilized in the preparation of other ytterbium compounds and as a reagent in various chemical reactions.
Ytterbium(III) oxide: Employed in the production of phosphors and other luminescent materials.
Uniqueness
Ytterbium(3+);triacetate;tetrahydrate is unique due to its ability to form hydrates and its solubility in water, which makes it versatile for various applications. Its use as a precursor for upconversion luminescent materials and as a catalyst in specific organic reactions highlights its distinct properties compared to other ytterbium compounds .
特性
CAS番号 |
15280-58-7 |
|---|---|
分子式 |
C6H20O10Yb |
分子量 |
425.26 g/mol |
IUPAC名 |
acetic acid;ytterbium;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; |
InChIキー |
QBNWQWZCQVJAAD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Yb+3] |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Yb] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



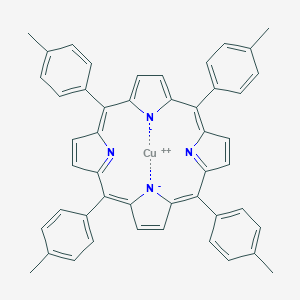

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
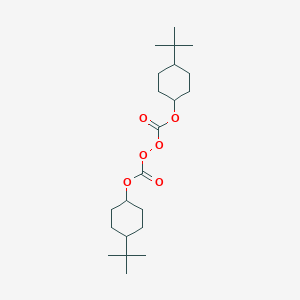
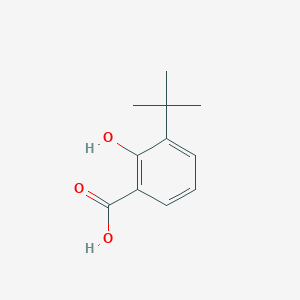
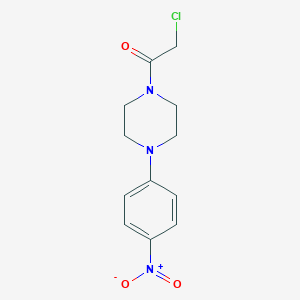
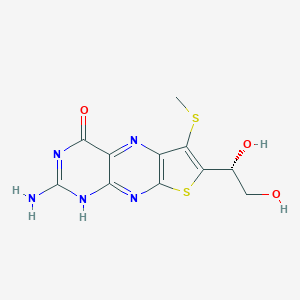
![tetracyclo[6.2.1.13,6.02,7]dodecane](/img/structure/B99872.png)

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
